molecular formula C15H11Cl2F2N3O3 B11555284 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide

Cat. No.: B11555284
M. Wt: 390.2 g/mol
InChI Key: YBECYHROGNRHHU-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide is an organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The addition of chlorine atoms to specific positions on the aromatic rings.

    Amidation: The formation of the amide bond between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Another benzamide derivative with different substituents.

    2-amino-2’-chloro-5-nitrobenzophenone: A related compound with similar structural features.

Uniqueness

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide is unique due to the specific combination of chloro, nitro, and fluoro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H11Cl2F2N3O3

Molecular Weight

390.2 g/mol

IUPAC Name

2-chloro-N-[2-(5-chloro-2-nitroanilino)ethyl]-4,5-difluorobenzamide

InChI

InChI=1S/C15H11Cl2F2N3O3/c16-8-1-2-14(22(24)25)13(5-8)20-3-4-21-15(23)9-6-11(18)12(19)7-10(9)17/h1-2,5-7,20H,3-4H2,(H,21,23)

InChI Key

YBECYHROGNRHHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NCCNC(=O)C2=CC(=C(C=C2Cl)F)F)[N+](=O)[O-]

Origin of Product

United States

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